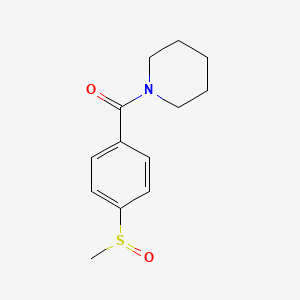
(5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 5-Br-FUR-3-MPM or 5-Bromo Furfuryl Methyl Piperidinone. The purpose of
作用机制
The mechanism of action of (5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone is not fully understood. However, it has been suggested that this compound acts as a GABA receptor agonist and enhances the inhibitory neurotransmission in the brain. It has also been suggested that this compound acts as a dopamine agonist and enhances the release of dopamine in the brain.
Biochemical and Physiological Effects:
(5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone has been found to have several biochemical and physiological effects. It has been found to increase the expression of GABA receptors in the brain and enhance the inhibitory neurotransmission. It has also been found to increase the release of dopamine in the brain and enhance the dopaminergic neurotransmission. Additionally, this compound has been found to have anticonvulsant properties and can reduce the frequency and severity of seizures.
实验室实验的优点和局限性
The advantages of using (5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone in lab experiments include its potential applications in various fields of scientific research, its anticonvulsant properties, and its ability to enhance the inhibitory and dopaminergic neurotransmission. The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
未来方向
There are several future directions for the research on (5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone. One of the significant future directions is to further investigate its potential applications in the treatment of epilepsy and Parkinson's disease. Another future direction is to study its potential applications in the field of organic electronics and materials science. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthesis methods to improve its yield and purity.
Conclusion:
In conclusion, (5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone is a chemical compound that has shown potential applications in various fields of scientific research. Its anticonvulsant properties, ability to enhance the inhibitory and dopaminergic neurotransmission, and potential applications in the treatment of epilepsy and Parkinson's disease make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and to develop new synthesis methods to improve its yield and purity.
合成方法
The synthesis of (5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone involves several steps. The first step is the bromination of furan-3-ylmethanol to obtain 5-bromofuran-3-ylmethanol. The second step involves the reaction of 5-bromofuran-3-ylmethanol with 2-methylpiperidin-1-ylmethanone in the presence of a base to obtain (5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone. The yield of this synthesis method is approximately 60%.
科学研究应用
(5-Bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone has shown potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found that this compound has anticonvulsant properties and can be used in the treatment of epilepsy. It has also been found to have potential as a therapeutic agent for the treatment of Parkinson's disease. Additionally, this compound has shown potential applications in the field of organic electronics and materials science.
属性
IUPAC Name |
(5-bromofuran-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8-4-2-3-5-13(8)11(14)9-6-10(12)15-7-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZXHQQIEMQGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,6-dichloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B7509485.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide](/img/structure/B7509496.png)



![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)




![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)